Unique ALK1 Inhibitory Activity
Panulisib inhibits ALK1 with an IC50 of 47 nM in biochemical assays, a target not reported to be inhibited by the dual PI3K/mTOR inhibitors Gedatolisib or Dactolisib . ALK1 knockdown studies confirmed that the antiangiogenic activity of Panulisib is primarily mediated through ALK1 inhibition, providing a mechanistic basis for its enhanced antiangiogenic effects compared to inhibitors lacking this activity [1].
| Evidence Dimension | ALK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | Gedatolisib and Dactolisib have no reported ALK1 inhibitory activity |
| Quantified Difference | Unique target engagement |
| Conditions | Biochemical kinase assay |
Why This Matters
Enables combined inhibition of mTORC1/2 and angiogenesis signaling in a single agent, potentially improving efficacy in vascularized tumor models.
- [1] Jalota-Badhwar A, Bhatia DR, Boreddy S, et al. P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity. Mol Cancer Ther. 2015;14(5):1095-1106. doi:10.1158/1535-7163.MCT-14-0486. PMID: 25700704. View Source
